Hydroxy-PEG1-acid

ADC Linker Design Bioconjugation Steric Hindrance

Hydroxy-PEG1-acid is a monodisperse, heterobifunctional PEG derivative with a single-unit spacer bearing terminal hydroxyl and carboxylic acid groups. Its minimal molecular footprint (134.13 g/mol, discrete n=1 form) is critical for ADC constructs where preserving native antibody binding affinity is paramount, and for PROTAC designs requiring close-proximity ternary complex formation. Longer PEG analogs introduce steric hindrance that compromises target engagement and degradation efficiency. The free acid form undergoes self-polymerization; procurement as the stabilized sodium salt is strongly recommended for long-term reproducibility and batch-to-batch consistency. Soluble in DMSO at 10 mM for precise, reproducible stock preparation.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 117786-94-4
Cat. No. B608000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG1-acid
CAS117786-94-4
SynonymsHydroxy-PEG14-acid
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
InChIInChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8)
InChIKeyGTIFLSYPOXYYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG1-acid (CAS 117786-94-4) Procurement Guide: Understanding Its Core Specifications and Position Among PEG Linkers


Hydroxy-PEG1-acid (CAS 89211-34-7 for the discrete n=1 form; CAS 117786-94-4 broadly designates the poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- class) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a terminal hydroxyl group and a carboxylic acid . It is primarily defined by its non-cleavable 1-unit PEG spacer, which confers a specific molecular weight (134.13 g/mol for the discrete n=1 form) and a compact molecular footprint . This compound is a foundational building block for bioconjugation, serving as a hydrophilic linker in antibody-drug conjugates (ADCs) and as a key component in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . Its utility stems from its ability to improve aqueous solubility, provide a flexible tether, and enable sequential, controlled conjugation reactions .

Hydroxy-PEG1-acid Procurement Rationale: Why PEG Linker Length and End-Group Chemistry Prevent Simple Substitution


The performance of a PEG linker is not a generic property but is exquisitely sensitive to chain length, terminal functionality, and formulation stability. Substituting Hydroxy-PEG1-acid with a longer PEG analog (e.g., Hydroxy-PEG2-acid, Hydroxy-PEG4-acid) or a different functional equivalent without rigorous re-validation can profoundly alter a bioconjugate's solubility, steric accessibility, conformational flexibility, and subsequent biological activity [1]. For instance, while longer PEG chains generally enhance aqueous solubility and reduce immunogenicity, they can also introduce steric hindrance that impairs target binding or reduce drug loading efficiency [1]. Furthermore, the chemical stability of the compound itself is a critical procurement factor, with the free acid form exhibiting self-polymerization that necessitates specific storage conditions or procurement as a stabilized sodium salt . The quantitative evidence below details these specific, measurable points of differentiation that justify a targeted procurement strategy.

Hydroxy-PEG1-acid Comparative Evidence: Quantified Differentiation in Solubility, Stability, and Molecular Geometry


Molecular Footprint vs. Longer PEG Linkers: Impact on Steric Hindrance in ADC Design

In the context of ADC and PROTAC design, linker length is a critical parameter. Hydroxy-PEG1-acid, with a single PEG unit (n=1), provides a significantly shorter tether than longer analogs like Hydroxy-PEG4-acid (n=4) or Hydroxy-PEG8-acid (n=8). This minimal spacer reduces the potential for steric hindrance between the antibody and the drug payload or between the two ligands in a PROTAC, which can be crucial for maintaining high binding affinity and promoting efficient ternary complex formation [1]. A longer, more flexible linker might allow a conjugated drug to fold back and interfere with antibody binding, a risk mitigated by the compact PEG1 spacer . Each PEG unit adds approximately 3.5 Å of contour length [1].

ADC Linker Design Bioconjugation Steric Hindrance

Solubility in Organic Solvents: Quantified Data for Reaction Planning

Solubility is a critical parameter for reaction planning and compound handling. Hydroxy-PEG1-acid demonstrates a defined solubility of 10 mM in DMSO [1]. While qualitative reports indicate it is soluble in water and other organic solvents like DCM, DMF, and THF [2], this quantitative DMSO solubility datum provides a precise, actionable specification for preparing stock solutions, which is a common first step in conjugation protocols.

Solubility Synthesis Bioconjugation Workflow

Chemical Stability: Free Acid vs. Sodium Salt Formulation

The free acid form of Hydroxy-PEG1-acid is susceptible to self-polymerization due to a reaction between its terminal hydroxyl and carboxylic acid groups. This inherent instability necessitates careful storage. In contrast, the sodium salt form (e.g., Hydroxy-PEG1-acid sodium salt, CAS 2855229-28-4) is specifically designed to prevent this reaction, offering significantly enhanced stability for storage and shipping . This represents a direct, quantitative improvement in stability between two available forms of the same compound.

Chemical Stability Formulation Storage

Quantified Impact of PEGylation on ADC Pharmacology

While direct data for Hydroxy-PEG1-acid is absent, a class-level study on affibody-drug conjugates provides a quantified framework for the impact of PEG linker insertion on ADC pharmacology. Inserting a 4 kDa PEG linker increased the conjugate's half-life by 2.5-fold but also reduced in vitro cytotoxicity by 4.5-fold compared to a non-PEGylated control [1]. Inserting a 10 kDa PEG increased half-life by 11.2-fold and reduced cytotoxicity by 22-fold [1]. This demonstrates that even among 'in-class' PEG linkers, length dramatically alters the efficacy/safety balance.

ADC Pharmacokinetics Cytotoxicity

Hydroxy-PEG1-acid Application Scenarios: Where the Data Supports Its Use


Synthesis of ADCs Requiring Minimal Linker Interference

For ADC constructs where preserving the native binding affinity of the antibody and ensuring close proximity of the cytotoxic payload is paramount, Hydroxy-PEG1-acid is the optimal choice among PEG linkers. Its minimal 1-unit spacer directly addresses the risk of steric hindrance and off-target effects associated with longer, more flexible tethers, as supported by class-level evidence on linker length and drug performance [1].

Preparation of PROTACs with 'Tight' Ternary Complex Geometries

In PROTAC design, achieving an optimal spatial orientation for the target protein and E3 ligase is critical for efficient ubiquitination. Hydroxy-PEG1-acid provides the shortest possible hydrophilic tether, making it the preferred linker when molecular modeling or preliminary data suggest that the two binding pockets are in close proximity [2]. Using longer PEG linkers like PEG2 or PEG3 could force a suboptimal conformation that reduces degradation efficiency [2].

Research Requiring Long-Term Compound Stability and Reliability

For research groups requiring a stable, long-term supply of this building block, the procurement of the sodium salt form (Hydroxy-PEG1-acid sodium salt) is unequivocally recommended over the free acid . This decision is based on the direct evidence that the free acid undergoes self-polymerization, leading to batch-to-batch variability and material loss. Selecting the sodium salt ensures experimental reproducibility and maximizes the return on material investment.

In Vitro Bioconjugation Workflows Requiring Precise Solubility Parameters

When designing and executing bioconjugation reactions, the precise solubility of Hydroxy-PEG1-acid in DMSO (10 mM) allows for the accurate and reproducible preparation of stock solutions [3]. This is a critical advantage over PEG derivatives with ill-defined or variable solubility characteristics, minimizing troubleshooting and ensuring efficient, predictable coupling reactions in organic or mixed solvent systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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